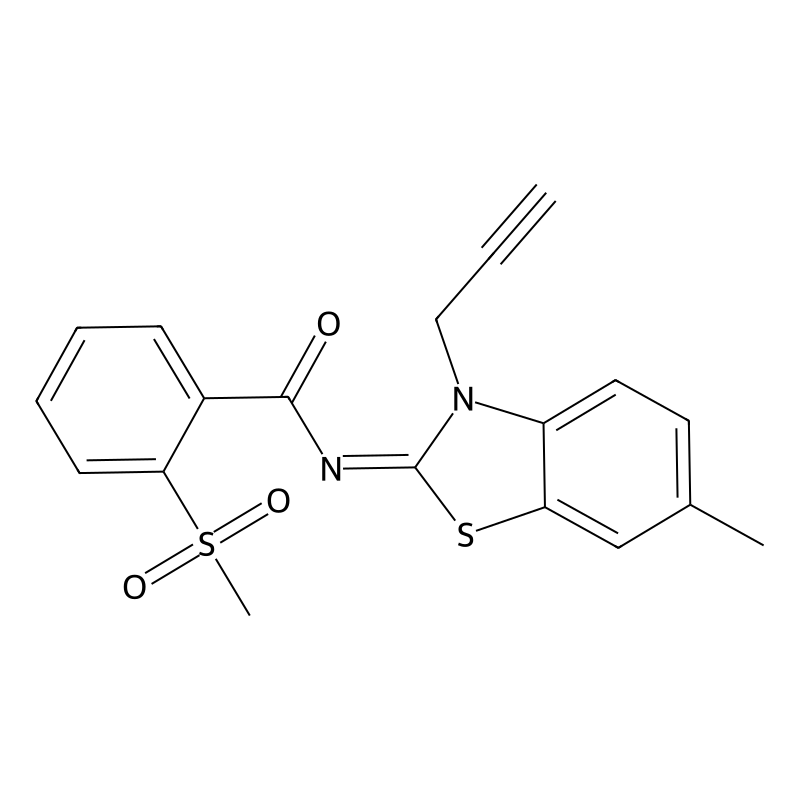

2-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound characterized by a unique structure that includes a benzothiazole core, a methanesulfonyl group, and a prop-2-yn-1-yl substituent. This compound is notable for its potential applications in medicinal chemistry due to the diverse biological activities associated with benzothiazole derivatives. The presence of the methanesulfonyl group enhances its reactivity and solubility, making it a valuable candidate for further research in drug development and chemical synthesis.

N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylsulfonylbenzamide, also known as MBS, is a molecule with potential applications in various scientific research fields. While extensive research is ongoing, here are some areas where MBS shows promise:

- Oxidation: The methanesulfonyl group can be oxidized to form sulfoxides or sulfones under specific conditions.

- Reduction: It can undergo reduction to convert the sulfonyl group into a sulfide.

- Substitution: The benzothiazole core allows for nucleophilic or electrophilic substitution reactions, enabling modifications that can enhance biological activity.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The specific products formed depend on the reaction conditions and reagents used.

Research indicates that 2-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibits promising biological activities. The benzothiazole scaffold is known for its antimicrobial, anticancer, and anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit specific enzymes or proteins involved in cell proliferation and metabolism, suggesting potential therapeutic applications in treating various diseases such as cancer and bacterial infections .

The synthesis of 2-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps starting from readily available precursors. Key steps may include:

- Formation of the benzothiazole ring through cyclization reactions.

- Introduction of the methanesulfonyl group via sulfonation reactions.

- Attachment of the propynyl substituent through nucleophilic substitution.

Optimization of reaction conditions such as temperature, solvents, and catalysts is crucial to achieving high yields and purity in the final product.

The compound has several applications across various fields:

- Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.

- Chemical Research: Utilized as a building block in synthesizing more complex organic molecules.

- Material Science: Investigated for its potential use in developing new materials with specific chemical properties due to its unique structure .

Studies on the interaction of 2-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide with biological targets are essential to understanding its mechanism of action. Preliminary research suggests that it may interact with enzymes involved in metabolic pathways or cellular signaling processes. Detailed interaction studies involving molecular docking and binding affinity assessments are necessary to elucidate these interactions further .

Several compounds share structural similarities with 2-methanesulfonyl-N-[(2Z)-6-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H -1,2,4-triazol -5 -yl]ethyl}benzamide | Contains a pyrimidine moiety | Potential antifungal activity |

| N-[6-methoxycarbonyl]-benzothiazole | Simple benzothiazole derivative | Known for anti-inflammatory effects |

| 5-sulfanylthiazole | Thiazole core with sulfanyl group | Exhibits antibacterial properties |

These compounds highlight the versatility of benzothiazole derivatives while emphasizing the unique combination of functional groups present in 2-methanesulfonyl-N-[...]-benzamide that may confer distinct biological activities and reactivity profiles .